molecular formula C15H23N5O2 B12909984 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine CAS No. 94320-78-2

4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine

Cat. No.: B12909984
CAS No.: 94320-78-2
M. Wt: 305.38 g/mol
InChI Key: QZCRGPBGOAUZBK-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with piperidine groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and piperidine groups in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of piperidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group or modify the piperidine rings.

    Substitution: The piperidine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine groups may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine: Unique due to its specific substitution pattern.

    Piperidine derivatives: Often used in pharmaceuticals for their bioactivity.

    Nitro-substituted pyrimidines: Known for their potential as antimicrobial agents.

Uniqueness

This compound stands out due to the combination of nitro and piperidine groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

94320-78-2

Molecular Formula

C15H23N5O2

Molecular Weight

305.38 g/mol

IUPAC Name

4-methyl-5-nitro-2,6-di(piperidin-1-yl)pyrimidine

InChI

InChI=1S/C15H23N5O2/c1-12-13(20(21)22)14(18-8-4-2-5-9-18)17-15(16-12)19-10-6-3-7-11-19/h2-11H2,1H3

InChI Key

QZCRGPBGOAUZBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCCC2)N3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

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